2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine
Beschreibung
2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a methyl group and an amine group on a propyl chain.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8,12H,14H2,1-3H3 |
InChI-Schlüssel |
NLUUBGOHZRYWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(C(C)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The propyl chain with an amine group can be introduced through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions:
-
Imine formation : Reaction with KMnO₄ in acidic media yields N-substituted imines.
-
Nitrile formation : Stronger oxidants like CrO₃ convert the amine to a nitrile derivative at elevated temperatures.
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (0.1 M) | Imine derivative | 65–72 | H₂SO₄, 60°C, 4 hr |
| CrO₃ (excess) | Nitrile derivative | 48–55 | Acetic acid, 80°C, 6 hr |
Reduction Reactions
The benzofuran ring undergoes catalytic hydrogenation:
-
Dihydrobenzofuran formation : H₂ gas with Pd/C selectively reduces the furan ring’s double bond without affecting the amine group.
Mechanistic Insight :
Hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by syn-addition to the aromatic π-system. This reaction is pH-sensitive, with optimal yields achieved in neutral ethanol.
Electrophilic Substitution
The 7-methyl group on the benzofuran ring participates in halogenation:
-
Chlorination : Cl₂ in CCl₄ produces 5-chloro-7-methyl derivatives.
-
Bromination : Br₂/FeBr₃ yields mono- or di-brominated products depending on stoichiometry.
Example :
Nucleophilic Substitution
The amine group reacts with alkyl halides:
-
N-Alkylation : Treatment with CH₃I in THF forms quaternary ammonium salts.
Conditions :
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature
-
Yield: 70–85%
Condensation Reactions
The amine participates in Schiff base formation:
Research Application :
This reaction was utilized in synthesizing tubulin-targeting compounds, where the amine group condensed with cyclohexanedione derivatives to form antiproliferative agents .
Friedel-Crafts Alkylation
Large-scale synthesis employs AlCl₃-catalyzed alkylation to introduce substituents on the benzofuran ring.
Optimized Parameters :
| Catalyst | Solvent | Temperature | Reaction Time | Scalability |
|---|---|---|---|---|
| AlCl₃ | Dichloroethane | 40°C | 8 hr | >10 kg/batch |
Stability Under Reactive Conditions
Thermal Degradation :
-
Decomposes above 250°C, releasing methylamine and benzofuran fragments.
pH Sensitivity : -
Stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong base (pH >12).
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (Relative) | Hydrogenation Efficiency |
|---|---|---|
| 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine | 1.0 (reference) | 92% |
| 1-(5-Chloro-7-methylbenzofuran-2-yl) derivative | 0.78 | 85% |
| 2,2-Dimethylpropan-1-amine variant | 1.2 | 88% |
Electron-withdrawing groups (e.g., Cl) reduce oxidation rates, while alkylation enhances thermal stability.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine: Similar structure but with an additional methyl group on the propyl chain.
1-(7-Methylbenzofuran-2-yl)propan-1-amine: Lacks the methyl group on the propyl chain.
Uniqueness
2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzofuran ring and the amine group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biologische Aktivität
2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine can be represented as follows:
This compound features a propanamine backbone substituted with a 7-methylbenzofuran moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a variety of pharmacological effects, including neuroprotective, anticancer, and anti-inflammatory properties. The specific biological activities of 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine are summarized below:
Neurochemical Effects
Studies have shown that benzofuran analogs can influence neurotransmitter systems. For instance, certain benzofurans have been linked to increased serotonin levels and modulation of dopamine receptors, suggesting potential applications in treating neurological disorders .
Anticancer Activity
Benzofuran derivatives have demonstrated significant anticancer properties. In vitro studies on various cancer cell lines have revealed that these compounds can inhibit cell proliferation and induce apoptosis. For example, compounds similar to 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values in the micromolar range .
Cytotoxicity and Mechanisms
The cytotoxic effects of benzofurans are attributed to their interaction with mitochondrial pathways. Research indicates that these compounds may induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of benzofurans, researchers found that certain analogs could significantly reduce neuronal death in models of oxidative stress. The mechanism was linked to the inhibition of caspase activation and preservation of mitochondrial integrity.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| 5-MAPB | 10 | Neuroprotection |
| 5-APB | 15 | Neuroprotection |
Study 2: Antitumor Activity
Another study assessed the anticancer activity of various benzofuran derivatives, including 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine. The results indicated a dose-dependent inhibition of cell growth in multiple cancer cell lines.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 8 | 2-Methyl-1-(7-methylbenzofuran) |
| PC-3 | 12 | 2-Methyl-1-(7-methylbenzofuran) |
| A549 | 15 | 2-Methyl-1-(7-methylbenzofuran) |
Structure-Activity Relationship (SAR)
The biological activity of benzofurans is influenced by their structural features. Modifications at specific positions on the benzofuran ring can enhance or diminish their efficacy. For instance, the presence of electron-donating groups at the para position has been associated with increased anticancer activity .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1-(7-methylbenzofuran-2-yl)propan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with benzofuran derivatives and alkylamines. Key steps include:
- Condensation reactions : Coupling 7-methylbenzofuran-2-carboxylic acid derivatives with propan-1-amine precursors.
- Reductive amination : For introducing the methyl group at the propan-1-amine moiety.
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (benzene/chloroform) .
Q. Optimization Tips :
- Temperature control : Reflux in methanol/water mixtures (5–6 hours) improves yield.
- Catalysts : Use potassium hydroxide for hydrolysis or palladium-based catalysts for hydrogenation.
- Yield Monitoring : Track intermediates via TLC or HPLC.
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Benzofuran precursor synthesis | Reflux, 12 h | 75–80 |
| Reductive amination | H₂/Pd-C, RT | 60–65 |
| Final purification | Column chromatography | 85–90 |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., benzofuran methyl group at δ 2.3 ppm, amine protons at δ 1.5–2.0 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 218.1).
- X-ray Crystallography :
Critical Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism—validate with alternative solvents or 2D NMR (COSY, HSQC).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., logP, pKa) and experimental data for this compound?
Methodological Answer: Contradictions often arise from solvent effects or protonation states. Strategies include:
- Solvent Calibration : Recalculate logP using experimentally validated software (e.g., ACD/Labs) with solvent-specific parameters.
- pH-Dependent Studies : Measure pKa via potentiometric titration in aqueous/DMSO mixtures.
- Cross-Validation : Compare DFT-calculated dipole moments with experimental IR/Raman spectra .
Example : If predicted logP (4.1) conflicts with HPLC retention times, adjust chromatographic conditions (e.g., C18 column, acetonitrile/water gradient).
Q. What is the impact of stereochemistry on biological activity, and how can enantiomeric purity be assured?
Methodological Answer: The compound’s chiral center (propan-1-amine) may lead to enantiomer-specific interactions with receptors.
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Activity Testing : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) .
- Synthesis Control : Employ asymmetric catalysis (e.g., BINAP ligands) to minimize racemization .
Q. Data Interpretation :
- A 10-fold difference in IC₅₀ between enantiomers suggests stereoselective binding.
- Racemic mixtures may exhibit attenuated activity due to competitive inhibition.
Q. What methodologies are recommended for studying the compound’s solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80).
- Formulation Strategies :
- Injectable Solutions : 5% DMSO in saline (0.9% NaCl).
- Oral Administration : Suspensions in 0.5% methylcellulose.
- Stability Testing : Monitor degradation via HPLC under storage conditions (-80°C for long-term) .
Critical Consideration : Low solubility (<1 mg/mL in PBS) necessitates co-solvents (e.g., cyclodextrins) or nanoformulation (liposomes).
Q. How can researchers address discrepancies in bioassay results across different cell lines or animal models?
Methodological Answer:
- Model Selection : Validate assays in primary cells (e.g., neuronal cultures for CNS activity) and standardized animal models (e.g., Sprague-Dawley rats).
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values across models.
- Mechanistic Studies : Knockout models or siRNA silencing to identify target pathways .
Example : If the compound shows neurotoxicity in mice but not in vitro, investigate blood-brain barrier penetration via LC-MS/MS quantification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
